3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core linked to a pyrrolidine ring, which is further substituted with a 2-chloro-4-fluorobenzoyl group
Mechanism of Action
Target of Action
Pyrrolidine and thiazolidine derivatives have been found to have diverse therapeutic and pharmaceutical activity . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
The mode of action of these compounds can also vary widely. For example, some pyrrolidine derivatives have been found to have excellent potency towards RORγt but undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Pharmacokinetics
The ADME properties of these compounds can be influenced by various factors, including their exact structure and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Benzoyl Group: The 2-chloro-4-fluorobenzoyl group is introduced via an acylation reaction, often using reagents like 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Thiazolidine-2,4-dione Core: The final step involves the formation of the thiazolidine-2,4-dione ring through a cyclization reaction, typically using thiourea and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets. Research has focused on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization can lead to the creation of new materials with desirable properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidine-2,4-dione core, often used in the treatment of diabetes.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, which are common in various pharmaceuticals.
Uniqueness
What sets 3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione apart is the combination of the thiazolidine-2,4-dione core with the pyrrolidine ring and the specific substitution pattern. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c15-11-5-8(16)1-2-10(11)13(20)17-4-3-9(6-17)18-12(19)7-22-14(18)21/h1-2,5,9H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHSZKPATGXKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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